1,1,1,2,3,3,3-Heptachloropropane
Overview
Description
1,1,1,2,3,3,3-Heptachloropropane is a compound of chlorine, hydrogen, and carbon . Its linear formula is C2Cl5CHCl2 .
Synthesis Analysis
Heptachloropropane is synthesized from the reaction of chloroform and tetrachloroethylene .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C2Cl5CHCl2 .Chemical Reactions Analysis
In terms of chemical reactions, dehydrochlorination of heptachloropropane with a base gives hexachloropropene .Physical and Chemical Properties Analysis
The molar mass of this compound is 285.21 g/mol . It has a melting point of 29 °C and a boiling point of 166 °C .Scientific Research Applications
Molecular Structure Analysis
- Cl⋯Cl and Cl⋯H Interactions: The solid-state structure of 1,1,1,2,2,3,3-heptachloropropane shows unique interactions, including Cl⋯Cl and Cl⋯H hydrogen bonds, which are of interest in molecular structure analysis (Nuzzo, Twamley, & Baker, 2017).
Chemical Reactions and Mechanisms
- Dihalocarbene Insertion Reactions: The compound has been used to study novel insertion reactions of dihalocarbene into carbon-hydrogen bonds, providing insights into mechanisms and regio- and stereoselectivities in organic chemistry (Brinker et al., 2007).
Analytical Chemistry
- Chloropropane Detection in Food Products: An improved method for determining 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins using capillary gas chromatography with flame ionization detection, where 1,1,1,2,3,3,3-heptachloropropane derivatives are considered (Plantinga, Toorn, & Stegen, 1991).
Atmospheric Chemistry
- Kinetics of Chlorine Atom Reactions: The reaction kinetics of chlorine atoms with alkenes, including heptachloropropane, have been studied, contributing to understanding atmospheric chemical processes (Ezell et al., 2002).
Industrial Manufacturing Methods
- Production Methods: Research has been conducted on production methods of various fluorinated and chlorinated propane derivatives, including 1,1,1,2,3,3-heptachloropropane, providing insights for industrial manufacturing (Takubo, Aoyama, & Nakada, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
As a chlorinated hydrocarbon, it is likely to interact with lipophilic sites in biological systems .
Mode of Action
It is known that chlorinated hydrocarbons can interfere with the function of various enzymes and proteins, potentially leading to a wide range of biological effects .
Biochemical Pathways
Chlorinated hydrocarbons in general can disrupt cellular processes by interacting with lipids in cell membranes, potentially affecting signal transduction pathways .
Pharmacokinetics
As a chlorinated hydrocarbon, it is likely to be lipophilic and may accumulate in fatty tissues .
Result of Action
Exposure to chlorinated hydrocarbons can lead to a variety of health effects, depending on the specific compound and the extent of exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,1,2,3,3,3-Heptachloropropane. For example, its stability and reactivity may be affected by temperature and pH. Its efficacy may also be influenced by the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
1,1,1,2,3,3,3-Heptachloropropane plays a role in various biochemical reactions, particularly those involving halogenated hydrocarbons. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates. Additionally, this compound can interact with proteins involved in cellular detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of glutathione to the compound, aiding in its excretion .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It can disrupt cell signaling pathways by interfering with receptor-ligand interactions and altering the phosphorylation status of key signaling proteins. This compound also affects gene expression by modulating transcription factors and epigenetic markers. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and affect gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can lead to severe toxic effects, including liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can undergo further reactions, such as conjugation with glutathione, facilitated by glutathione S-transferases. This metabolic pathway helps in the detoxification and excretion of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters or binding proteins. The compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its toxic effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can localize to mitochondria, affecting mitochondrial function and energy production. Post-translational modifications and targeting signals may direct the compound to these specific compartments .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptachloropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl7/c4-1(2(5,6)7)3(8,9)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOUTMTXULWVSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063211 | |
Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3849-33-0 | |
Record name | 1,1,1,2,3,3,3-Heptachloropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3849-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003849330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,1,1,2,3,3,3-heptachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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